molecular formula C18H16O6 B600454 5-Hydroxy-3,6-dimethoxy-2-(2-methoxyphenyl)chromen-4-one CAS No. 1165-44-2

5-Hydroxy-3,6-dimethoxy-2-(2-methoxyphenyl)chromen-4-one

Cat. No.: B600454
CAS No.: 1165-44-2
M. Wt: 328.32
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-3,6-dimethoxy-2-(2-methoxyphenyl)chromen-4-one is a complex organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3,6-dimethoxy-2-(2-methoxyphenyl)chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 2-methoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide to form a chalcone intermediate.

    Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the flavonoid core structure.

    Hydroxylation and Methoxylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3,6-dimethoxy-2-(2-methoxyphenyl)chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the flavonoid core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced flavonoid derivatives.

    Substitution: Halogenated flavonoid compounds.

Scientific Research Applications

5-Hydroxy-3,6-dimethoxy-2-(2-methoxyphenyl)chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-3,6-dimethoxy-2-(2-methoxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Luteolin: Exhibits strong antioxidant and anti-inflammatory activities.

Uniqueness

5-Hydroxy-3,6-dimethoxy-2-(2-methoxyphenyl)chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other flavonoids. Its methoxy groups enhance its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

Properties

CAS No.

1165-44-2

Molecular Formula

C18H16O6

Molecular Weight

328.32

Origin of Product

United States

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